(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate (7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate
Brand Name: Vulcanchem
CAS No.: 101711-00-6
VCID: VC0018342
InChI: InChI=1S/C19H27NO3/c1-13(2)19(22,16-7-5-4-6-8-16)18(21)23-17-14(3)20-11-9-15(17)10-12-20/h4-8,13-15,17,22H,9-12H2,1-3H3
SMILES: CC1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C(C)C)O
Molecular Formula: C19H27NO3
Molecular Weight: 317.4 g/mol

(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate

CAS No.: 101711-00-6

Main Products

VCID: VC0018342

Molecular Formula: C19H27NO3

Molecular Weight: 317.4 g/mol

(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate - 101711-00-6

CAS No. 101711-00-6
Product Name (7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate
Molecular Formula C19H27NO3
Molecular Weight 317.4 g/mol
IUPAC Name (2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-3-methyl-2-phenylbutanoate
Standard InChI InChI=1S/C19H27NO3/c1-13(2)19(22,16-7-5-4-6-8-16)18(21)23-17-14(3)20-11-9-15(17)10-12-20/h4-8,13-15,17,22H,9-12H2,1-3H3
Standard InChIKey MLORIUYYKBHBAX-UHFFFAOYSA-N
SMILES CC1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C(C)C)O
Canonical SMILES CC1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C(C)C)O
Synonyms (7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate
PubChem Compound 58808
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator